![molecular formula C22H25ClN2O4 B2861870 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride CAS No. 2172587-06-1](/img/structure/B2861870.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It’s used as a protective group for amines, and it can be removed under mildly basic conditions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Fmoc-protected amino acids or amines. The Fmoc group can be attached using Fmoc-Cl or Fmoc-OSu in the presence of a base .Molecular Structure Analysis
The molecular structure of similar compounds consists of a fluorenyl group attached to a carbonyl, which is then linked to a nitrogen atom in a piperazine or pyrrolidine ring .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine. This deprotection step is usually followed by coupling with the next amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the melting point of one such compound is reported to be 200-201°C . The exact properties would depend on the specific structure of the compound .Applications De Recherche Scientifique
Peptide Synthesis
The primary application of this compound is in the field of peptide synthesis . It serves as an amino-protecting group that can be removed under mild base conditions without affecting the peptide chain . This property is particularly useful in solid-phase peptide synthesis, where the compound is used to protect the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides.
Medicinal Chemistry
In medicinal chemistry, this compound is used to create a variety of modified amino acids . These modified amino acids can be incorporated into peptides to alter their properties, such as stability, bioavailability, or specificity, which is crucial for drug development .
Proteomics
In proteomics, 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride is used in the preparation of peptides for mass spectrometry analysis. The Fmoc group provides a means to introduce stable isotopes into peptides, which can be used for quantitative proteomics and differential analysis of protein expression .
Bioconjugation
This compound is also employed in bioconjugation techniques. It can be used to attach peptides to various surfaces or to other biomolecules, which is essential for the development of biosensors, diagnostic tools, and targeted drug delivery systems .
Enzyme Inhibition Studies
Researchers use this compound in enzyme inhibition studies to synthesize peptide-based inhibitors. These inhibitors can mimic the substrate of an enzyme and thus help in understanding the mechanism of enzyme action and in the development of new therapeutic agents .
Material Science
In material science, the compound is used to synthesize peptides that can self-assemble into nanostructures. These nanostructures have potential applications in nanotechnology, such as in the creation of nanowires or nanotubes for electronic devices .
Chemical Biology
In chemical biology, it is used to create fluorescently labeled peptides . These peptides are valuable tools for studying protein-protein interactions, cellular processes, and for imaging purposes in biological research .
Agricultural Research
Lastly, in agricultural research, this compound can be used to synthesize peptides that act as growth promoters or pesticides . Modified peptides can enhance plant growth or provide protection against pests, contributing to the development of sustainable agricultural practices .
Mécanisme D'action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) compounds, it may act as a protective group in peptide synthesis .
Biochemical Pathways
As a potential protective group in peptide synthesis, it may play a role in the formation and modification of peptides .
Result of Action
As a potential protective group in peptide synthesis, it may facilitate the formation of peptides without unwanted side reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4.ClH/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20;/h1-4,6-9,20H,5,10-15H2,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHEPSUULSEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride | |
CAS RN |
2172587-06-1 |
Source


|
| Record name | 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)
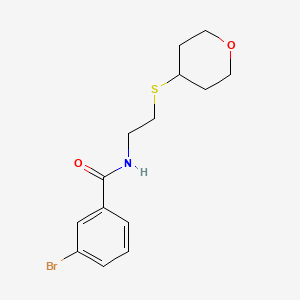
![7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861789.png)
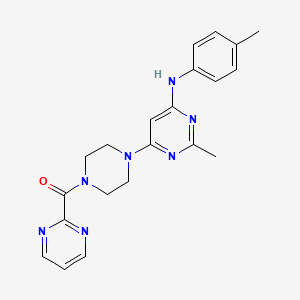
![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)

![N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide](/img/structure/B2861795.png)
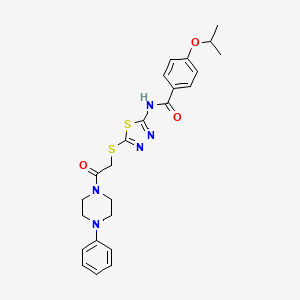
![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)
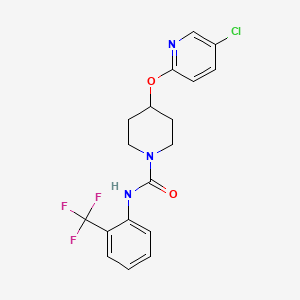
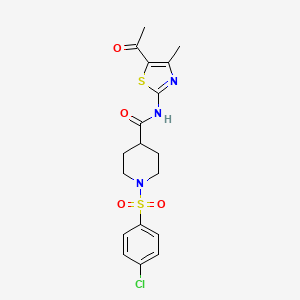

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
methanone](/img/structure/B2861807.png)